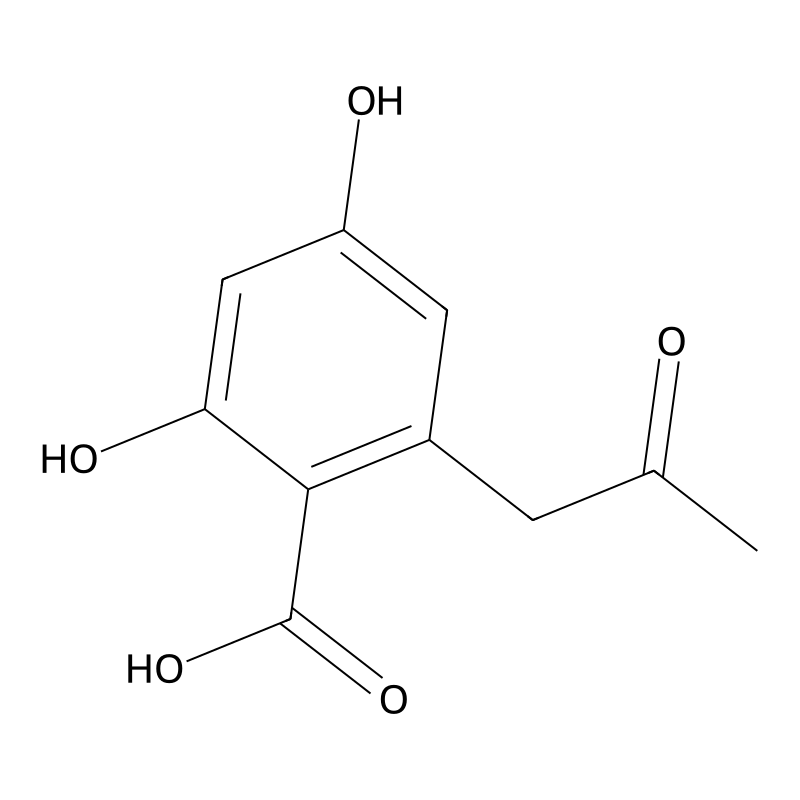

2,4-Dihydroxy-6-(2-oxopropyl)benzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

While resources like PubChem list the compound, there are no published scientific studies or research directly referencing its use in scientific research readily available.

Further Research

It is possible that this specific compound may be under investigation in private research or be a newly synthesized molecule not yet explored in published research.

For further information, you may consider:

- Searching specific scientific databases like ScienceDirect or Scopus using the full chemical name or synonyms.

- Reaching out to research institutions or chemical suppliers who may have knowledge about the compound's use.

2,4-Dihydroxy-6-(2-oxopropyl)benzoic acid is an aromatic compound belonging to the class of hydroxybenzoic acids. It features two hydroxyl groups at the 2 and 4 positions and a ketone functional group at the 6 position, specifically attached to a propyl chain. Its molecular formula is CHO, and it is recognized for its potential bioactive properties. The compound is structurally related to other benzoic acid derivatives, which are known for their diverse applications in pharmaceuticals and agricultural chemistry.

- Oxidation: The hydroxyl groups can be oxidized to form quinones, which are reactive compounds often involved in further chemical transformations.

- Esterification: The carboxylic acid group can react with alcohols to form esters, a reaction that is commonly utilized in organic synthesis .

- Nucleophilic Substitution: The presence of the ketone allows for potential nucleophilic attack, leading to various substitution products depending on the nucleophile used.

Research indicates that 2,4-dihydroxy-6-(2-oxopropyl)benzoic acid exhibits notable biological activities. It has been associated with antibacterial properties, making it a candidate for further exploration in medicinal chemistry . Additionally, compounds with similar structures often show antioxidant activity due to the presence of hydroxyl groups, which can scavenge free radicals.

The synthesis of 2,4-dihydroxy-6-(2-oxopropyl)benzoic acid can be achieved through several methods:

- Starting from 2,4-Dihydroxybenzoic Acid: The compound can be synthesized via alkylation of 2,4-dihydroxybenzoic acid using appropriate alkyl halides or ketones.

- Using Friedel-Crafts Acylation: This method involves the introduction of the 2-oxopropyl group via acylation reactions using acyl chlorides in the presence of a Lewis acid catalyst.

- Biotransformation: Certain fungi or bacteria may produce this compound as a secondary metabolite during fermentation processes, highlighting its potential as a natural product .

The applications of 2,4-dihydroxy-6-(2-oxopropyl)benzoic acid span various fields:

- Pharmaceuticals: Due to its antibacterial properties, this compound may serve as a lead structure for developing new antimicrobial agents.

- Agriculture: Its potential phytotoxicity could be explored for use in herbicides or plant growth regulators.

- Cosmetics: The antioxidant properties make it suitable for incorporation into skincare formulations aimed at reducing oxidative stress on the skin.

Interaction studies involving 2,4-dihydroxy-6-(2-oxopropyl)benzoic acid focus on its biological interactions with enzymes and cellular targets. Preliminary studies suggest that it may inhibit certain bacterial enzymes, contributing to its antibacterial effects. Further research is needed to elucidate its mechanism of action and interaction profiles with various biological systems.

Several compounds share structural similarities with 2,4-dihydroxy-6-(2-oxopropyl)benzoic acid. Here are some notable examples:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-Hydroxybenzoic Acid | One hydroxyl group | Commonly known as salicylic acid; anti-inflammatory properties. |

| 3-Hydroxy-4-methoxybenzoic Acid | Methoxy group at position 4 | Exhibits stronger antioxidant activity than many derivatives. |

| 3,5-Dihydroxybenzoic Acid | Hydroxyl groups at positions 3 and 5 | Known for potential anticancer activity. |

| 4-Hydroxybenzoic Acid | Hydroxyl group at position 4 | Used as a preservative in cosmetics and food products. |

The uniqueness of 2,4-dihydroxy-6-(2-oxopropyl)benzoic acid lies in its specific arrangement of functional groups and its bioactivity profile that distinguishes it from other hydroxybenzoic acids.

2,4-Dihydroxy-6-(2-oxopropyl)benzoic acid represents a fascinating secondary metabolite predominantly found in filamentous fungi, particularly members of the Aspergillus genus. This compound has been reliably reported in Aspergillus flavus and Aspergillus oryzae, two economically important fungal species with industrial applications. Besides these Aspergillus species, the compound has also been identified in other organisms including members of the Magnaporthaceae family such as Magnaporthe and Pyricularia species, as well as Penicillium brevicompactum.

The natural distribution of this compound across fungal taxa provides important insights into its evolutionary conservation and potential ecological functions. Data from the LOTUS database indicates that 2,4-dihydroxy-6-(2-oxopropyl)benzoic acid has been detected across multiple taxonomic groups, with the majority of occurrences concentrated in the Ascomycota phylum.

Polyketide Synthase-Mediated Biosynthetic Pathways

2,4-Dihydroxy-6-(2-oxopropyl)benzoic acid is synthesized through complex polyketide synthase (PKS) pathways that represent some of the most sophisticated biosynthetic machinery in fungi. The biosynthesis is catalyzed by specialized multidomain type I iterative PKSs that coordinate a series of condensation, reduction, and cyclization reactions to construct the final molecular structure.

The polyketide synthase responsible for producing 2,4-dihydroxy-6-(2-oxopropyl)benzoic acid belongs to the non-reducing (NR) class of PKSs, which minimally contain ketosynthase (KS), acyl transferase (AT), and acyl carrier protein (ACP) domains. These domain architectures are critical determinants of the final chemical structure of the polyketide product.

Domain Architecture and Functional Components

The biosynthesis of 2,4-dihydroxy-6-(2-oxopropyl)benzoic acid involves a complex iterative type I PKS with a specific domain architecture. Analysis of related PKSs suggests that the enzyme system likely consists of the following domains:

| Domain | Abbreviation | Function |

|---|---|---|

| Starter Unit:ACP Transacylase | SAT | Selects and loads the starter unit |

| Ketosynthase | KS | Catalyzes Claisen condensation reactions |

| Acyltransferase | AT | Transfers malonyl extender units to ACP |

| Product Template | PT | Guides regiospecific cyclization |

| Acyl Carrier Protein | ACP | Tethers growing polyketide chain |

| Thioesterase/Claisen-like cyclase | TE/CLC | Releases and cyclizes the final product |

The biosynthetic pathway begins with the post-translational modification of the ACP domain through the addition of a phosphopantetheinyl group to a conserved serine residue by phosphopantetheinyl transferase (PPTase). In Aspergillus nidulans, a single PPTase (CfwA/NpgA) has been identified as likely responsible for activating all PKSs. This modification transforms the apo-ACP to a holo-ACP with an approximately 18 Å phosphopantetheine arm that serves as the attachment point for the growing polyketide chain.

The AT domain then transfers malonyl extender units onto the terminal thiol of the phosphopantetheine prosthetic group of ACP. In the presence of an acyl starter unit on a conserved cysteine residue of the KS domain, the KS domain catalyzes Claisen condensation of the malonyl extender to generate a growing polyketide chain. Through iterative rounds of condensation and modification, the pentaketide intermediate that becomes 2,4-dihydroxy-6-(2-oxopropyl)benzoic acid is assembled.

Biosynthetic Mechanism

Research into related PKSs provides insight into the likely biosynthetic mechanism for 2,4-dihydroxy-6-(2-oxopropyl)benzoic acid. The production pathway appears to involve the formation of a pentaketide intermediate that undergoes specific cyclization patterns guided by the PT domain and final release catalyzed by the TE/CLC domain.

Studies on PKS1 have revealed that α-acetylorsellinic acid (another name for 2,4-dihydroxy-6-(2-oxopropyl)benzoic acid) can be isolated as a byproduct of PKS reactions, suggesting that it may sometimes represent a shunt product or intermediate in more complex polyketide biosynthetic pathways. The presence of the 2-oxopropyl group in the final structure indicates a specific pattern of chain assembly and cyclization that distinguishes this compound from related polyketides.

Evolutionary Conservation in Aspergillus flavus and Aspergillus oryzae

The biosynthetic machinery responsible for 2,4-dihydroxy-6-(2-oxopropyl)benzoic acid production shows remarkable evolutionary conservation across Aspergillus flavus and Aspergillus oryzae, two closely related species with significant economic importance. This conservation extends to the genomic organization of the PKS genes and associated enzymatic components.

Analysis of genomic data indicates that both species possess highly similar PKS gene clusters that facilitate the production of this secondary metabolite. This high degree of conservation suggests that the compound may play an important physiological or ecological role in these fungi, although its precise function remains to be fully elucidated.

The conservation pattern is particularly notable given that Aspergillus oryzae, widely used in food fermentation processes, is generally considered a domesticated descendant of Aspergillus flavus, which is known for producing harmful aflatoxins. The shared capability to produce 2,4-dihydroxy-6-(2-oxopropyl)benzoic acid highlights the selective retention of certain secondary metabolite pathways during domestication and adaptation to different ecological niches.

Comparative Genomic Analysis

Genomic studies of various Aspergillus species have revealed important insights into the evolution and conservation of PKS gene clusters involved in 2,4-dihydroxy-6-(2-oxopropyl)benzoic acid biosynthesis. The table below summarizes the presence and conservation of key genes across selected Aspergillus species:

| Species | PKS Gene Present | Gene Cluster Conservation | 2,4-Dihydroxy-6-(2-oxopropyl)benzoic acid Production |

|---|---|---|---|

| A. flavus | Yes | Complete | Confirmed |

| A. oryzae | Yes | Complete | Confirmed |

| A. nidulans | Yes (related) | Partial | Related compounds |

| A. terreus | Unknown | Unknown | Unknown |

| A. niger | Unknown | Unknown | Unknown |

This conservation pattern suggests that the biosynthetic capability for producing 2,4-dihydroxy-6-(2-oxopropyl)benzoic acid emerged early in the evolution of the Aspergillus genus and has been selectively maintained in certain lineages.

Comparative Analysis with Orsellinic Acid Biosynthetic Machinery

The biosynthetic machinery responsible for 2,4-dihydroxy-6-(2-oxopropyl)benzoic acid production shares significant similarities with the pathways involved in orsellinic acid biosynthesis, another important fungal polyketide. Orsellinic acid is considered an archetypal polyketide in fungi and serves as an important reference point for understanding more complex polyketide biosynthetic pathways.

In Aspergillus nidulans, the orsellinic acid synthase gene (AN7909.4, also known as orsA) encodes a 2104 amino acid multidomain iterative type I PKS that shares key features with other non-reducing PKSs. The domain organization of this PKS includes SAT, KS, AT, PT, ACP (two domains), and TE/CYC components, which is consistent with the expected architecture for enzymes producing phenolic polyketides like 2,4-dihydroxy-6-(2-oxopropyl)benzoic acid.

The relationship between orsellinic acid and 2,4-dihydroxy-6-(2-oxopropyl)benzoic acid becomes apparent when examining their structural similarities. The core structure of both compounds features a dihydroxybenzoic acid backbone, with 2,4-dihydroxy-6-(2-oxopropyl)benzoic acid distinguished by the presence of the additional 2-oxopropyl moiety at position 6.

Structural Comparison and Biosynthetic Relationship

The structural similarities between orsellinic acid and 2,4-dihydroxy-6-(2-oxopropyl)benzoic acid suggest a close biosynthetic relationship. Research indicates that orsellinic acid arises from a tetraketide intermediate, while 2,4-dihydroxy-6-(2-oxopropyl)benzoic acid appears to derive from a pentaketide intermediate with specific modifications. The additional ketide unit and modifications account for the 2-oxopropyl moiety that distinguishes the two compounds.

Experiments with heterologously expressed PKSs have shown that the same enzyme that produces orsellinic acid can sometimes generate 2,4-dihydroxy-6-(2-oxopropyl)benzoic acid as a byproduct, suggesting potential flexibility or promiscuity in the chain-length determination and cyclization mechanisms of these enzymes. This observation aligns with findings that the C-terminal thioesterase-like domain of certain PKSs plays a crucial role in determining the chain length of the polyketide product.

The specific mechanism by which the PKS system directs the formation of either orsellinic acid or 2,4-dihydroxy-6-(2-oxopropyl)benzoic acid appears to involve controlled chain extension and precise timing of cyclization events. In PKS1 systems, the production of α-acetylorsellinic acid (2,4-dihydroxy-6-(2-oxopropyl)benzoic acid) suggests that the C-terminal thioesterase-like domain catalyzes the hydrolysis of an ACP-bound pentaketide intermediate. This contrasts with the release mechanism for orsellinic acid, which involves a tetraketide intermediate.